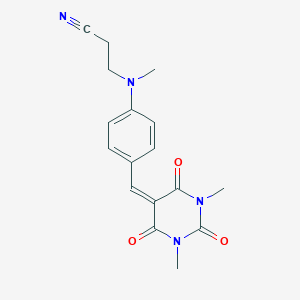![molecular formula C15H22N4O3S B2369198 1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea CAS No. 1903164-51-1](/img/structure/B2369198.png)
1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea is a compound with a complex chemical structure that blends elements of organic and medicinal chemistry. This compound’s unique structure comprises multiple functional groups, making it versatile for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea can be approached through several synthetic routes. A common route involves the condensation of ethoxypropylamine with a thieno[2,3-d]pyrimidinone derivative, followed by the subsequent addition of an alkylating agent to form the urea linkage.
Industrial Production Methods
In industrial settings, this compound is typically produced through a multi-step synthesis process, involving high-pressure reactors and precise temperature controls to ensure the purity and yield of the final product. Industrial synthesis often requires rigorous quality control measures to maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or alcohol derivatives.
Substitution: The ethoxypropyl group can be substituted by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Typical reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve solvents like dimethyl sulfoxide or acetonitrile at controlled temperatures.
Major Products Formed
The major products formed from the chemical reactions of this compound include sulfoxides, sulfones, thioethers, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In the field of chemistry, this compound is used as a precursor in the synthesis of other complex molecules, serving as a valuable intermediate in organic synthesis.
Biology
In biology, 1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea is studied for its potential interactions with biological macromolecules, providing insights into its biochemical pathways.
Medicine
Medically, this compound is being explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. Its ability to modulate specific biological targets makes it a candidate for drug development.
Industry
In industrial applications, this compound is used in the manufacturing of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound's structure allows it to bind to active sites, altering biochemical pathways and eliciting desired biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxopyrrolidin-3-yl)ethyl)urea
1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea
1-(3-ethoxypropyl)-3-(2-(2-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea
Highlighting Uniqueness
Compared to these similar compounds, 1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea stands out due to its specific substitution pattern and the presence of the ethoxypropyl group, which confers distinct chemical and biological properties. This uniqueness makes it particularly valuable in specialized research and industrial applications.
Eigenschaften
IUPAC Name |
1-(3-ethoxypropyl)-3-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-3-22-9-4-6-16-15(21)17-7-8-19-11(2)18-13-12(14(19)20)5-10-23-13/h5,10H,3-4,6-9H2,1-2H3,(H2,16,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBUWPKRCKKACS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)NCCN1C(=NC2=C(C1=O)C=CS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE](/img/structure/B2369115.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2369116.png)
![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2369118.png)
![4-[(2-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B2369119.png)


![(1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2369126.png)

![1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide](/img/structure/B2369128.png)




![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2369137.png)
